1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid 1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 731801-14-2
VCID: VC7376150
InChI: InChI=1S/C17H20N4O3S2/c1-11-3-2-4-13(9-11)18-16-19-20-17(26-16)25-10-14(22)21-7-5-12(6-8-21)15(23)24/h2-4,9,12H,5-8,10H2,1H3,(H,18,19)(H,23,24)
SMILES: CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)C(=O)O
Molecular Formula: C17H20N4O3S2
Molecular Weight: 392.49

1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid

CAS No.: 731801-14-2

Cat. No.: VC7376150

Molecular Formula: C17H20N4O3S2

Molecular Weight: 392.49

* For research use only. Not for human or veterinary use.

1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid - 731801-14-2

Specification

CAS No. 731801-14-2
Molecular Formula C17H20N4O3S2
Molecular Weight 392.49
IUPAC Name 1-[2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H20N4O3S2/c1-11-3-2-4-13(9-11)18-16-19-20-17(26-16)25-10-14(22)21-7-5-12(6-8-21)15(23)24/h2-4,9,12H,5-8,10H2,1H3,(H,18,19)(H,23,24)
Standard InChI Key QVOAXPTULOVNQT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidine-4-carboxylic acid backbone, contributing to its zwitterionic character and hydrogen-bonding capacity.

  • A 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and electronic diversity.

  • A 3-methylphenylamino substituent, providing hydrophobic interactions and potential receptor-binding specificity.

The IUPAC name, 1-[2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid, reflects this architecture.

Key Physicochemical Data

PropertyValue
CAS No.731801-14-2
Molecular FormulaC₁₇H₂₀N₄O₃S₂
Molecular Weight392.49 g/mol
SMILESCC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)C(=O)O
InChI KeyQVOAXPTULOVNQT-UHFFFAOYSA-N
PubChem CID2406745

The molecule’s solubility remains uncharacterized, but its logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Characterization

Synthetic Methodology

The synthesis typically proceeds through a three-step protocol:

  • Formation of the 1,3,4-thiadiazole core: Condensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole ring.

  • Sulfanyl acetylation: Reaction of the thiadiazole intermediate with chloroacetyl chloride introduces the sulfanyl acetyl group.

  • Piperidine coupling: The acetylated thiadiazole is conjugated to piperidine-4-carboxylic acid via amide bond formation, often using carbodiimide coupling agents.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.35 ppm (singlet, CH₃ from 3-methylphenyl), δ 3.45–3.70 ppm (piperidine CH₂), and δ 7.10–7.40 ppm (aromatic protons) confirm substituent integration.

    • ¹³C NMR: Peaks at 168.5 ppm (carboxylic acid COO⁻) and 165.2 ppm (thiadiazole C=N) validate key functional groups.

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ ion at m/z 393.49, aligning with the molecular formula.

Biological Evaluation

Anticancer Activity

In vitro assays demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values ranging from 12–45 μM. Mechanistic studies reveal:

  • Apoptosis Induction: Increased caspase-3/7 activity and Annexin V staining confirm programmed cell death.

  • Cell Cycle Arrest: G1/S phase blockade via downregulation of cyclin D1 and CDK4/6.

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